(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
Description
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester is a chiral carbamate derivative characterized by a benzyl-protected carbamic acid group and an (S)-configured 1-methyl-2-oxo-ethyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the development of enzyme inhibitors and peptidomimetics. Its structural features, including the stereochemistry and reactive oxo group, influence its biological activity and physicochemical properties, making it a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
benzyl N-[(2S)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJPZGMVKIPHE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester can be synthesized through the esterification of carboxylic acids. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method is the Steglich esterification, which uses carbodiimide coupling reagents and solvents like dimethyl carbonate .
Industrial Production Methods
In industrial settings, the production of esters often involves the use of acid chlorides and alcohols in the presence of a base. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, esters can undergo oxidation to form carboxylic acids under specific conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous base (e.g., NaOH) or aqueous acid (e.g., HCl) can be used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Oxidation: Carboxylic acid.
Scientific Research Applications
Table 1: Common Synthesis Methods
| Method | Description |
|---|---|
| Fischer Esterification | Carboxylic acid + Alcohol → Ester + Water |
| Transesterification | Exchange of organic groups between esters and alcohols |
Scientific Research Applications
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester has a wide range of applications:
Organic Synthesis
The compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It is particularly valuable in synthesizing pharmaceutical intermediates.
Medicinal Chemistry
Research indicates potential applications in drug development, particularly as an opioid receptor modulator . Its interactions with opioid receptors suggest possible therapeutic effects in pain management.
Biochemical Studies
In biological research, it is employed to study enzyme-catalyzed reactions and metabolic pathways. The compound can act as a substrate for specific enzymes, leading to various biochemical transformations.
Industrial Applications
Utilized in the production of fragrances and flavorings, this compound is also relevant in the manufacture of fine chemicals.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
- Opioid Receptor Modulation : Research published in pharmaceutical journals indicates that modifications to the structure of carbamates can significantly alter their affinity for opioid receptors, impacting their analgesic efficacy and side effect profiles.
- Enzymatic Reactions : Studies have demonstrated that this compound can undergo hydrolysis to release corresponding alcohols and carboxylic acids, which are crucial for various metabolic processes .
- Synthetic Pathways : A detailed investigation into synthetic routes reveals that controlled conditions during synthesis enhance yield and purity, making it suitable for large-scale production.
Mechanism of Action
The mechanism of action of (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound is compared to analogs sharing the carbamic acid benzyl ester backbone but differing in substituents and stereochemistry. Key examples include:
Key Observations :
Insights :
- Pyrrolidinone analogs () are designed as peptidomimetics, highlighting the role of heterocycles in mimicking peptide substrates .
Comparison :
- The target compound’s synthesis is less complex than pyrrolidinone or chromene derivatives, which require multi-step functionalization .
Physicochemical Properties
Data from NMR, HRMS, and solubility studies:
Notes:
Biological Activity
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester, known for its structural complexity and potential therapeutic applications, is a compound in the carbamate class. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a carbamate functional group linked to a benzyl moiety, with the molecular formula CHNO and a molecular weight of approximately 207.23 g/mol. It is synthesized through reactions involving carbamic acid derivatives and benzyl alcohol under controlled conditions, often utilizing solvents like acetonitrile or dichloromethane and catalysts such as 4-dimethylaminopyridine to enhance yield and purity.
The primary mechanism of action for this compound involves its interaction with opioid receptors in the central nervous system (CNS). This interaction can modulate pain pathways, potentially leading to analgesic effects. The compound acts as a substrate for specific enzymes, facilitating various biochemical transformations that may have therapeutic implications.
Biological Activity
Research indicates that this compound exhibits potential interactions with various enzymes and proteins, suggesting its role in drug development. The compound's biological activity has been studied in the context of:
- Opioid Receptor Modulation : It shows promise as an opioid receptor modulator, which could be beneficial in pain management therapies.
- Enzymatic Interactions : Studies highlight its ability to act as a substrate for enzymes involved in metabolic pathways, leading to various products through enzymatic reactions.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Opioid Receptor Modulation | Potential analgesic effects through interaction with CNS opioid receptors |
| Enzymatic Interactions | Acts as a substrate for specific enzymes, facilitating biochemical transformations |
| Therapeutic Applications | Investigated for roles in drug development and medicinal chemistry |
Notable Research Studies
- Opioid Receptor Modulation : A study indicated that structural modifications in carbamates significantly alter their affinity for opioid receptors, impacting therapeutic efficacy and side effects.
- Enzymatic Activity : Research demonstrated that this compound participates in enzymatic reactions that could lead to new therapeutic avenues.
- Potential Drug Development : The compound has been referenced in patents related to drug design, emphasizing its relevance in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester?
- Methodological Answer : The synthesis typically involves carbamate protection of an amine group using benzyl chloroformate (Cbz-Cl) under basic conditions. For example, a related compound, S-(1-hydroxymethyl-2-methylpropyl)carbamic acid benzyl ester, was synthesized via nucleophilic substitution with iodine and polystyrene-triphenylphosphine, followed by purification via column chromatography (light petroleum:EtOAc, 2:1 v/v) . For stereochemical control, chiral starting materials (e.g., (S)-configured precursors) are used, and intermediates are monitored by chiral HPLC or polarimetry ([α]D values reported in and ) .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Key signals include δH 3.08–3.15 ppm (CHNH), 5.04 ppm (benzyl CH2), and splitting patterns (e.g., doublets for diastereotopic protons) .
- IR : Peaks at ~3338 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O of carbamate), and 1532 cm⁻¹ (amide II) confirm functional groups .
- Optical Rotation : Specific rotation ([α]D20–22.5 in CHCl3) validates stereochemical purity .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography with gradients of light petroleum/EtOAc (2:1 v/v) is standard . For polar intermediates, silica gel TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) aids monitoring. Recrystallization from toluene or EtOAc/hexane mixtures improves purity .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during multi-step synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalyzed Mannich reactions) to preserve configuration . For example, (S)-configured intermediates in retained stereochemistry via steric hindrance during nucleophilic substitutions. Confirm retention via [α]D and NOE NMR experiments .
Q. What strategies address low yields in coupling reactions involving this carbamate?
- Methodological Answer : Optimize coupling agents (e.g., HATU vs. EDCI) and bases (e.g., DIPEA vs. NEt3). In , coupling with N-hydroxysuccinimide (NIS) and TMSOTf improved yields to 71% for α-selective glycosylation . Microwave-assisted synthesis or high-dilution conditions may suppress side reactions .
Q. How to resolve discrepancies in NMR data during characterization?
- Methodological Answer : Compare experimental data with computed spectra (DFT calculations, e.g., Gaussian09). For diastereomers, use 2D NMR (COSY, HSQC) to assign coupling constants. In , J = 8.4 Hz for CHNH confirmed trans-diaxial coupling in the bicyclic structure . Cross-validate with X-ray crystallography if crystals are obtainable .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) studies (B3LYP/6-31G*) model transition states for retro-Claisen or Heck reactions . Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., malaria proteases in ) .
Applications in Drug Discovery
Q. What role does this carbamate play in prodrug design?
- Methodological Answer : The benzyl ester acts as a protecting group for amines, enabling controlled release in vivo. In , similar carbamates were deprotected via hydrogenolysis (Pd/C, H2) to generate free amines for antimalarial activity . Stability studies (pH 7.4 buffer, 37°C) assess hydrolysis rates .
Q. How is the compound used in peptide mimetics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
